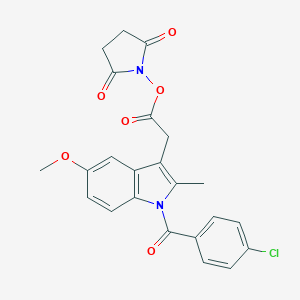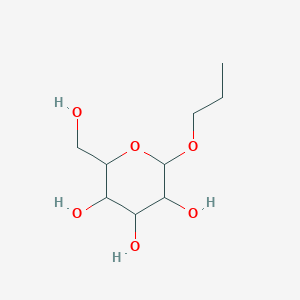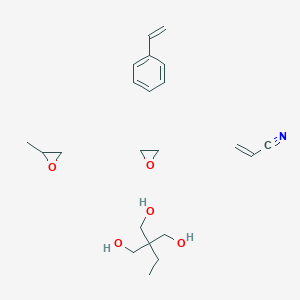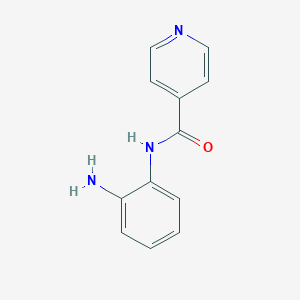
N-(2-aminophenyl)pyridine-4-carboxamide
概要
説明
Synthesis Analysis
The synthesis of N-(2-aminophenyl)pyridine-4-carboxamide derivatives often involves multi-component reactions that enable the formation of complex structures from simpler precursors. A study by Jayarajan et al. (2019) detailed the water-mediated synthesis of closely related compounds, showcasing the utility of three-component reactions involving malonamide, aldehyde, and malononitrile in the presence of a base at room temperature (Jayarajan et al., 2019). This methodology highlights the efficiency and versatility of synthesizing N-(2-aminophenyl)pyridine-4-carboxamide analogs.
Molecular Structure Analysis
The molecular structure of N-(2-aminophenyl)pyridine-4-carboxamide derivatives is characterized by advanced spectroscopic and computational methods. Techniques such as FT-IR, NMR, and X-ray diffraction are crucial for elucidating the structural aspects of these compounds. Computational chemistry methods complement these experimental techniques by providing insights into the electronic structure and potential reactivity of the molecules (Jayarajan et al., 2019).
Chemical Reactions and Properties
The reactivity of N-(2-aminophenyl)pyridine-4-carboxamide derivatives with various metal ions has been explored, demonstrating the formation of complex chelates. Studies by Kabanos and Tsangaris (1984) on similar compounds have shown that metal ions such as Co(II), Ni(II), Cu(II), and Pd(II) can promote amide deprotonation upon coordination, leading to the formation of stable metal complexes. This reactivity is significant for understanding the coordination chemistry of N-(2-aminophenyl)pyridine-4-carboxamide derivatives and their potential applications in catalysis and material science (Kabanos & Tsangaris, 1984).
科学的研究の応用
-
- Application : Preparation of pyridine derivatives
- Method : Magnetically recoverable nano-catalysts are used in the synthesis of pyridine derivatives. These catalysts can be separated from the reaction medium using an external magnet .
- Results : Pyridine derivatives show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
-
- Application : Covalent organic framework photocatalysts
- Method : Novel crystalline covalent organic framework (COF) nanofibers were fabricated by the solvothermal method based on the co-polymerization of 2,4,6-tris(4-aminophenyl)-pyridine (TAPP) with 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde (DHNDA) at 180 °C .
- Results : The as-prepared COF was formed as uniform nanofibers with a length of up to tens of micrometers .
-
Field : Heterocyclic Chemistry
- Application : Synthesis and Biological Activities of Pyridines
- Method : Pyridines, dihydropyridines, and piperidines are synthesized for their outstanding therapeutic effects .
- Results : Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
将来の方向性
特性
IUPAC Name |
N-(2-aminophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPHVELTLHFPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360660 | |
| Record name | N-(2-Aminophenyl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)pyridine-4-carboxamide | |
CAS RN |
105101-25-5 | |
| Record name | N-(2-Aminophenyl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)
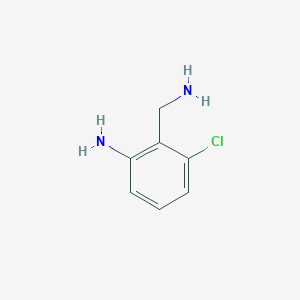
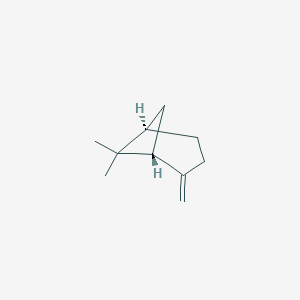
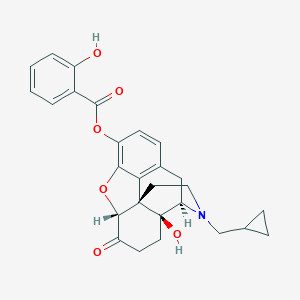


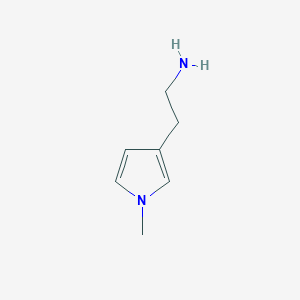
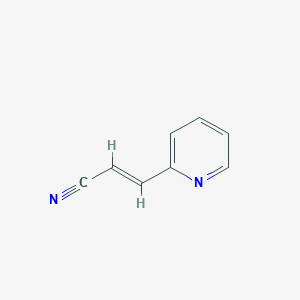
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)
